molecular formula C15H15N5 B5772231 1-phenyl-5-[(E)-pyrrolidin-1-ylmethylideneamino]pyrazole-4-carbonitrile

1-phenyl-5-[(E)-pyrrolidin-1-ylmethylideneamino]pyrazole-4-carbonitrile

Cat. No.: B5772231
M. Wt: 265.31 g/mol
InChI Key: LYHXONWNXOFCMA-SFQUDFHCSA-N
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Description

1-phenyl-5-[(E)-pyrrolidin-1-ylmethylideneamino]pyrazole-4-carbonitrile is a complex organic compound that features a pyrazole ring substituted with a phenyl group, a pyrrolidine ring, and a carbonitrile group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-5-[(E)-pyrrolidin-1-ylmethylideneamino]pyrazole-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction is often catalyzed by various agents such as sodium ascorbate, molecular iodine, or nanoparticles .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of heterogeneous catalysts like alumina-silica-supported manganese dioxide in water has been reported to be efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1-phenyl-5-[(E)-pyrrolidin-1-ylmethylideneamino]pyrazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or pyrazole rings, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Mechanism of Action

The mechanism of action of 1-phenyl-5-[(E)-pyrrolidin-1-ylmethylideneamino]pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of key proteins involved in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-phenyl-5-[(E)-pyrrolidin-1-ylmethylideneamino]pyrazole-4-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the pyrazole and pyrrolidine rings allows for versatile interactions with various biological targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

1-phenyl-5-[(E)-pyrrolidin-1-ylmethylideneamino]pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5/c16-10-13-11-18-20(14-6-2-1-3-7-14)15(13)17-12-19-8-4-5-9-19/h1-3,6-7,11-12H,4-5,8-9H2/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYHXONWNXOFCMA-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C=NC2=C(C=NN2C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)/C=N/C2=C(C=NN2C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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